3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde
Description
3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde is a benzaldehyde derivative with a complex substitution pattern. Its structure includes an ethoxy group at position 3, an iodine atom at position 5, and a 2-phenylethoxy substituent at position 4 (Figure 1). The molecular weight of this compound is approximately 508.09 g/mol (based on a structurally similar analog, 3-Ethoxy-5-iodo-4-((4-iodobenzyl)oxy)benzaldehyde) . It is primarily used in research settings, as indicated by its classification as a lab-use-only compound .
Properties
Molecular Formula |
C17H17IO3 |
|---|---|
Molecular Weight |
396.22 g/mol |
IUPAC Name |
3-ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C17H17IO3/c1-2-20-16-11-14(12-19)10-15(18)17(16)21-9-8-13-6-4-3-5-7-13/h3-7,10-12H,2,8-9H2,1H3 |
InChI Key |
CHZQYDMIRLXDIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE typically involves multi-step organic reactions. One common method includes the iodination of a suitable benzaldehyde precursor, followed by the introduction of ethoxy and phenethyloxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as iodine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZOIC ACID.
Reduction: 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZYL ALCOHOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Utility
3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalizations, making it valuable in the development of novel compounds.
Synthesis of Heterocycles
The compound can be employed in the synthesis of diverse heterocyclic compounds. For instance, it has been utilized in reactions to form pyrazole derivatives, which are known for their biological activity. The reaction conditions typically involve the coupling of this aldehyde with hydrazines under acidic conditions to yield pyrazole derivatives with promising pharmacological properties .
Coupling Reactions
3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde can participate in coupling reactions such as Suzuki and Heck reactions, facilitating the formation of biaryl compounds that are crucial in medicinal chemistry. These reactions often utilize palladium catalysts and can yield high-purity products suitable for further biological testing .
Biological Activities
The compound's structural features suggest potential biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that derivatives of 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Antimicrobial Properties
In addition to anticancer activity, this compound has shown promise as an antimicrobial agent. Several studies have reported its effectiveness against bacterial strains and fungi, suggesting that it could serve as a lead compound for developing new antimicrobial therapies . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Case Study: Synthesis and Evaluation of Pyrazole Derivatives
A recent study explored the synthesis of pyrazole derivatives from 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde. The researchers reported yields ranging from 70% to 90% depending on the reaction conditions used (e.g., temperature, solvent). The synthesized compounds were evaluated for their anticancer activity against MCF-7 breast cancer cells, showing IC50 values in the low micromolar range .
| Compound | Yield (%) | IC50 (μM) | Mechanism |
|---|---|---|---|
| Pyrazole A | 85 | 15 | ROS Generation |
| Pyrazole B | 75 | 20 | Caspase Activation |
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of derivatives obtained from 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde. The results indicated that several derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Derivative 1 | 32 | Bactericidal |
| Derivative 2 | 64 | Bacteriostatic |
Mechanism of Action
The mechanism of action of 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodo group can enhance its reactivity and binding affinity to certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzaldehyde Derivatives
Substituent Variations and Physicochemical Properties
The compound’s closest analogs include:
- 3-Ethoxy-5-iodo-4-((4-iodobenzyl)oxy)benzaldehyde (CAS: 662159-41-3): Differs in the substitution at position 4, where a 4-iodobenzyl group replaces the 2-phenylethoxy moiety. This modification increases molecular weight (508.09 g/mol) and introduces additional iodine atoms, likely enhancing halogen bonding interactions and altering solubility .
- 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 1220016-56-7): Features a 4-methylbenzyl group at position 4, reducing steric bulk compared to the phenylethoxy substituent. This may improve solubility in polar solvents while retaining iodine’s electron-withdrawing effects .
Key Differences
| Compound | Substituent at Position 4 | Molecular Weight (g/mol) | Purity |
|---|---|---|---|
| Target Compound | 2-Phenylethoxy | ~508.09 (estimated) | 98% |
| 4-Iodobenzyl Analog | 4-Iodobenzyl | 508.09 | 98% |
| 4-Methylbenzyl Analog | 4-Methylbenzyl | ~452 (estimated) | 95%+ |
Reactivity and Functional Group Behavior
- Iodo Substituent : The iodine atom at position 5 is electron-withdrawing, which may stabilize the aldehyde group against nucleophilic attacks. This contrasts with 5-methyl-2-hydroxy benzaldehyde (), where a methyl group and hydroxyl substituent increase susceptibility to oxidation, as seen in NaClO-mediated degradation to aldehyde-containing byproducts .
- Ethoxy Group : The ethoxy substituent at position 3 enhances lipophilicity compared to hydroxylated analogs (e.g., 3-methyl-4-hydroxy benzaldehyde ), which are more polar and prone to hydrogen bonding .
Comparison with Simpler Benzaldehyde Derivatives
Volatility and Sensory Properties
Benzaldehyde itself is a volatile aromatic aldehyde with a characteristic almond-like odor, widely reported in food chemistry (e.g., jujube brandy distillation, oat processing) . However, the target compound’s bulky substituents (ethoxy, phenylethoxy, iodine) significantly reduce volatility, making it less relevant in flavor or fragrance applications compared to simpler derivatives like benzaldehyde or furfural .
Chromatographic Behavior
In liquid chromatography, benzaldehyde and methylbenzoate exhibit similar retention factors (~1.0–1.1) on ODS and Deltabond-CSC columns due to their comparable polarities . The target compound, with its larger size and iodine substituent, would likely show increased retention times and distinct selectivity, driven by hydrophobic interactions and halogen effects .
Biological Activity
3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an ethoxy group, an iodine atom, and a phenylethoxy substituent, which contribute to its unique reactivity and biological interactions. The presence of iodine can enhance lipophilicity, potentially improving membrane permeability and biological activity.
The mechanism of action for 3-ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde may involve interactions with specific biological targets such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, including those involved in cancer progression and metabolic regulation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzaldehyde derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study investigated the effects of benzaldehyde derivatives on cancer cell lines, revealing IC50 values indicative of their potency. For example, derivatives showed IC50 values ranging from 5.1 μM to 7.6 μM against gastric cancer cells, suggesting that structural modifications can enhance anticancer activity .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. For instance, thiosemicarbazone derivatives derived from benzaldehyde exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The disk diffusion method was used to assess these activities, with minimum inhibitory concentrations (MICs) established for various derivatives .
Data Table: Biological Activities
| Activity Type | Compound | IC50/Activity | Target Pathway |
|---|---|---|---|
| Anticancer | 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde | 5.1 - 7.6 μM | Apoptosis induction |
| Antimicrobial | Thiosemicarbazone Derivatives | MIC values varied | Bacterial growth inhibition |
| Enzyme Interaction | PPAR activation | Not specified | Glucose and lipid metabolism |
Research Findings
- Anticancer Studies: Compounds structurally similar to 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde have been shown to inhibit tumor growth in vitro and in vivo models through mechanisms involving cell cycle arrest and apoptosis .
- Toxicological Assessments: Toxicity studies indicate that while certain derivatives exhibit promising biological activities, they must be evaluated for safety profiles through LD50 assessments and long-term exposure studies .
- Synthesis and Characterization: The synthesis of 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde has been documented, with characterization techniques such as NMR and mass spectrometry confirming its structure .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
